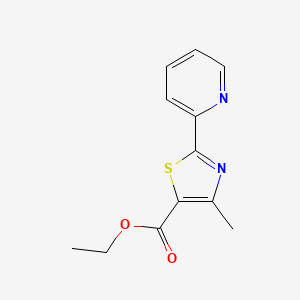

Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate

Description

Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4, a pyridin-2-yl group at position 2, and an ethyl ester at position 3. This compound is synthesized via Hantzsch thiazole formation, typically starting from ethyl 2-chloro-3-oxobutanoate and a thiourea derivative (e.g., 1-methylthiourea) in pyridine or methanol . The methylamino group at position 2 may interfere with subsequent reactions, necessitating protective strategies such as tert-butoxycarbonyl (Boc) masking . Its structural versatility makes it a precursor for bioactive derivatives, including kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

ethyl 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-3-16-12(15)10-8(2)14-11(17-10)9-6-4-5-7-13-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCVLLXXBVTJPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377057 | |

| Record name | Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819276 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

383146-88-1 | |

| Record name | Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl 2-bromo-3-oxobutanoate in the presence of a base such as potassium carbonate. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate can be synthesized through the Hantzsch reaction, which involves the condensation of β-haloketones with thiourea derivatives. This method has been optimized for producing various substituted thiazoles, which are crucial for enhancing biological activity against pathogens such as Mycobacterium tuberculosis and Mycobacterium abscessus . The compound's structure features a thiazole ring substituted with a pyridine moiety, which contributes to its pharmacological properties.

Antimicrobial Properties

Research has shown that thiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Cancer Therapeutics

The compound has also been investigated for its potential in cancer treatment. Studies indicate that thiazole derivatives can induce apoptosis in cancer cells by disrupting mitotic processes. Specifically, this compound has been linked to the inhibition of kinesin proteins involved in mitotic spindle formation, leading to multipolar spindle formation and subsequent cell death . This action suggests a promising avenue for developing novel anticancer agents targeting mitotic kinesins.

Inhibition of Mycobacterium tuberculosis

A study demonstrated that compounds similar to this compound exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low micromolar range. The structural modifications at the 5-position of the thiazole ring were found to enhance efficacy while reducing cytotoxicity .

Targeting HSET in Cancer Cells

In a high-throughput screening study, this compound derivatives were identified as inhibitors of HSET (KIFC1), a kinesin protein crucial for centrosome clustering in cancer cells. These compounds demonstrated nanomolar potency and selectivity against other kinesins like Eg5, indicating their potential as targeted cancer therapeutics .

Comparative Data Table

| Property | This compound | Related Compounds |

|---|---|---|

| Synthesis Method | Hantzsch Reaction | Various methods |

| Antimicrobial Activity | Effective against M. tuberculosis | Thiazole derivatives |

| Cancer Activity | Inhibits HSET; induces apoptosis | Other thiazole-based inhibitors |

| Potency (MIC) | Low micromolar range | Varies by structure |

| Selectivity | High against Eg5 | Varies |

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Pyridine Positional Isomerism: Substitution at pyridin-2-yl vs. pyridin-4-yl alters electronic properties.

- Protective Strategies: Boc masking of the 2-methylamino group in the parent compound prevents interference in downstream reactions, a feature absent in analogs with inert substituents .

Physicochemical Properties

Comparative data on melting points, yields, and solubility:

Key Observations :

- High Melting Points : Sulfonamido and sulfonyl derivatives exhibit elevated melting points (>300°C), attributed to strong intermolecular hydrogen bonds and crystalline packing .

- Yield Variability : Parent compound synthesis achieves moderate yields (50–60%), while complex derivatives (e.g., acylhydrazones) show lower yields (31–69%) due to multi-step protocols .

Key Observations :

- Kinase Inhibition : The parent compound’s pyridin-2-yl group is critical for CDK9 binding, while 4-pyridinyl analogs show reduced activity .

- Antifungal Activity : Hydrazide derivatives (e.g., acylhydrazones) exhibit enhanced solubility and membrane penetration, improving antifungal efficacy .

- Structural-Activity Relationships : Electron-deficient aryl groups (e.g., nitro, trifluoromethyl) correlate with antiproliferative potency, likely due to increased electrophilic interactions with cellular targets .

Biological Activity

Ethyl 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound features a unique combination of thiazole and pyridine moieties, which are known to contribute to its biological activity. The thiazole ring, a five-membered ring containing sulfur and nitrogen, is often linked to various pharmacological effects. The presence of the carboxylate group at the 5-position enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. For instance, structural analogs have been tested for their minimum inhibitory concentration (MIC) values, revealing promising results in inhibiting microbial growth .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | X | Various bacterial strains |

| Analogue A | Y | Staphylococcus aureus |

| Analogue B | Z | Escherichia coli |

Antitumor Activity

The compound also shows anticancer properties , with studies indicating cytotoxic effects against several cancer cell lines. For example, compounds structurally related to this compound have been reported to induce cell death through mechanisms such as DNA double-strand breaks and apoptosis .

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| A-431 (skin cancer) | X | Induction of apoptosis |

| Jurkat (T-cell leukemia) | Y | DNA damage response |

| MCF-7 (breast cancer) | Z | Cell cycle arrest |

Interaction with Biological Targets

This compound interacts with various biological targets, including enzymes and receptors involved in microbial resistance and cancer progression. The binding affinity studies suggest that the compound may inhibit key enzymes such as topoisomerase II, which is crucial for DNA replication in cancer cells .

Biochemical Pathways

The compound's action likely involves multiple biochemical pathways. For instance, it has been implicated in pathways leading to apoptosis in cancer cells, where it induces changes that result in cell death. Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis or function .

Case Studies

Several case studies provide insights into the efficacy of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at specific concentrations.

- Anticancer Activity Assessment : In vitro tests on different cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values lower than those of standard chemotherapeutics, indicating superior cytotoxicity.

Q & A

Q. Basic

- FT-IR : Track carbonyl (C=O, ~1700 cm⁻¹) and C=N (~1620 cm⁻¹) bands to confirm cyclization .

- LC-MS : Detect intermediates (e.g., hydrazides, m/z ~250–300) with ESI+ ionization .

- ¹H NMR in situ : Use DMSO-d₆ to observe real-time shifts in pyridine protons during acid-catalyzed reactions .

How does the compound’s solubility profile impact formulation for in vivo studies?

Q. Advanced

- Solubility screening : Use DMSO for stock solutions (50 mM), but limit final concentration to <1% in PBS to avoid cytotoxicity .

- Prodrug strategies : Convert the ethyl ester to a methyl or PEGylated ester to enhance aqueous solubility (>200 µM) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in pharmacokinetic studies .

What are the key challenges in scaling up the synthesis for preclinical trials?

Q. Advanced

- Exothermic reactions : Use jacketed reactors with controlled cooling during thiazole cyclization .

- Purification bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for >10 g batches .

- Regulatory compliance : Ensure residual solvent levels (e.g., DCM < 600 ppm) meet ICH Q3C guidelines .

How can metabolic stability be assessed to optimize lead compound selection?

Q. Advanced

- Microsomal assays : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS (t₁/₂ > 30 min preferred) .

- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to minimize drug-drug interaction risks .

- Metabolite ID : HRMS/MS identifies primary oxidation sites (e.g., pyridine N-oxide formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.